

# Application Notes and Protocols for BPR1R024 Mesylate In Vitro Cell-Based Assays

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## Compound of Interest

Compound Name: BPR1R024 mesylate

Cat. No.: B15142474

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## For Researchers, Scientists, and Drug Development Professionals

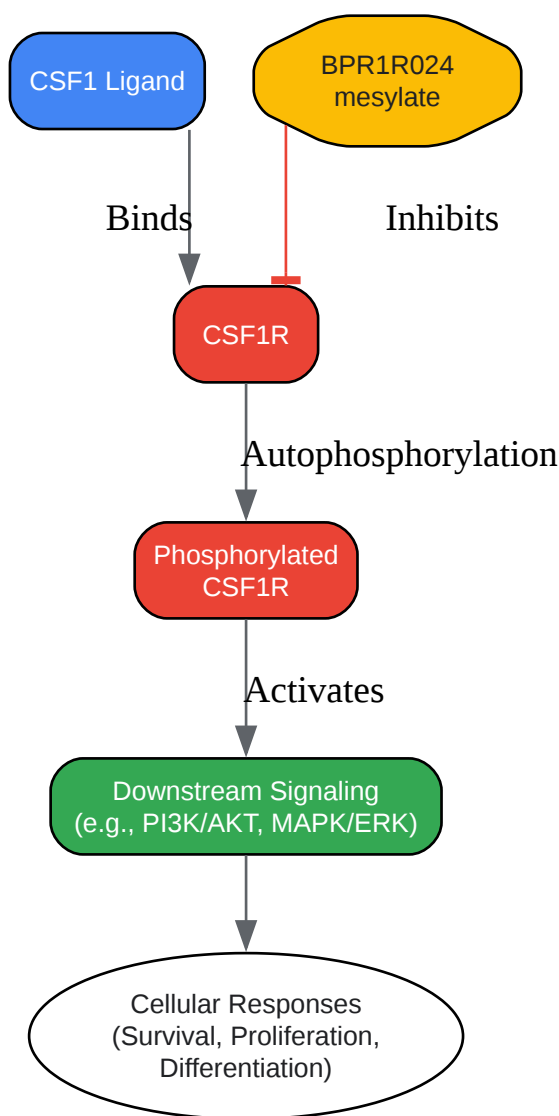
### Introduction

**BPR1R024 mesylate** is a potent and selective orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).<sup>[1][2]</sup> CSF1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.<sup>[3][4]</sup> Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer and inflammatory disorders, making it a promising therapeutic target. BPR1R024 exhibits high inhibitory activity against CSF1R with an IC<sub>50</sub> value of 0.53 nM.<sup>[1][2]</sup> This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy of **BPR1R024 mesylate**.

### Mechanism of Action

BPR1R024 selectively binds to the kinase domain of CSF1R, inhibiting its autophosphorylation and downstream signaling pathways.<sup>[5][6]</sup> This blockade of CSF1R signaling leads to the suppression of macrophage survival and differentiation, particularly impacting the pro-tumoral M2-like macrophages.<sup>[1][6]</sup> The inhibitory effect of BPR1R024 is highly specific for CSF1R, with significantly less activity against other kinases like Aurora A and Aurora B.<sup>[1]</sup>

### Signaling Pathway



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**BPR1R024 mesylate** inhibits CSF1R signaling.

## Quantitative Data Summary

Compound	Target	IC50 (nM)	Cell Line(s)	Reference
BPR1R024	CSF1R	0.53	Enzyme Assay	[1][2]
BPR1R024	Aurora A	>10,000	Enzyme Assay	[1]
BPR1R024	Aurora B	1,400	Enzyme Assay	[1]

## Experimental Protocols

### Cell Viability Assay using M-NFS-60 Cells

This protocol determines the cytotoxic or cytostatic effect of **BPR1R024 mesylate** on the murine myelogenous leukemia cell line M-NFS-60, which is dependent on CSF1 for proliferation.

#### Materials:

- M-NFS-60 cells
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Recombinant murine M-CSF (CSF1)
- **BPR1R024 mesylate**
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- Luminometer

#### Cell Culture and Maintenance:

- Culture M-NFS-60 cells in RPMI-1640 medium supplemented with 10% FBS and 62 ng/mL recombinant murine M-CSF.[7]
- Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>. [8]
- Subculture the cells every 2-3 days to maintain a cell density between 1x10<sup>5</sup> and 1x10<sup>6</sup> viable cells/mL.[8]

#### Assay Protocol:

- Cell Seeding:
  - Wash M-NFS-60 cells with serum-free RPMI-1640 to remove M-CSF.
  - Resuspend the cells in complete medium containing a suboptimal concentration of M-CSF (e.g., 10-20 ng/mL) to ensure dependence on the signaling pathway for survival.
  - Seed 5,000-10,000 cells per well in 90  $\mu$ L of medium in a 96-well plate.
- Compound Preparation and Addition:
  - Prepare a 10 mM stock solution of **BPR1R024 mesylate** in DMSO.
  - Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1 nM to 10  $\mu$ M).
  - Add 10  $\mu$ L of the diluted compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
- Incubation:
  - Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Cell Viability Measurement:
  - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  - Add 100  $\mu$ L of CellTiter-Glo® reagent to each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a luminometer.
- Data Analysis:
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the log of the compound concentration and determine the IC<sub>50</sub> value using a non-linear regression curve fit.

## CSF1R Phosphorylation Assay by Western Blot

This protocol assesses the ability of **BPR1R024 mesylate** to inhibit the phosphorylation of CSF1R in a suitable cell line (e.g., Ba/F3-CSF1R or M-NFS-60).

Materials:

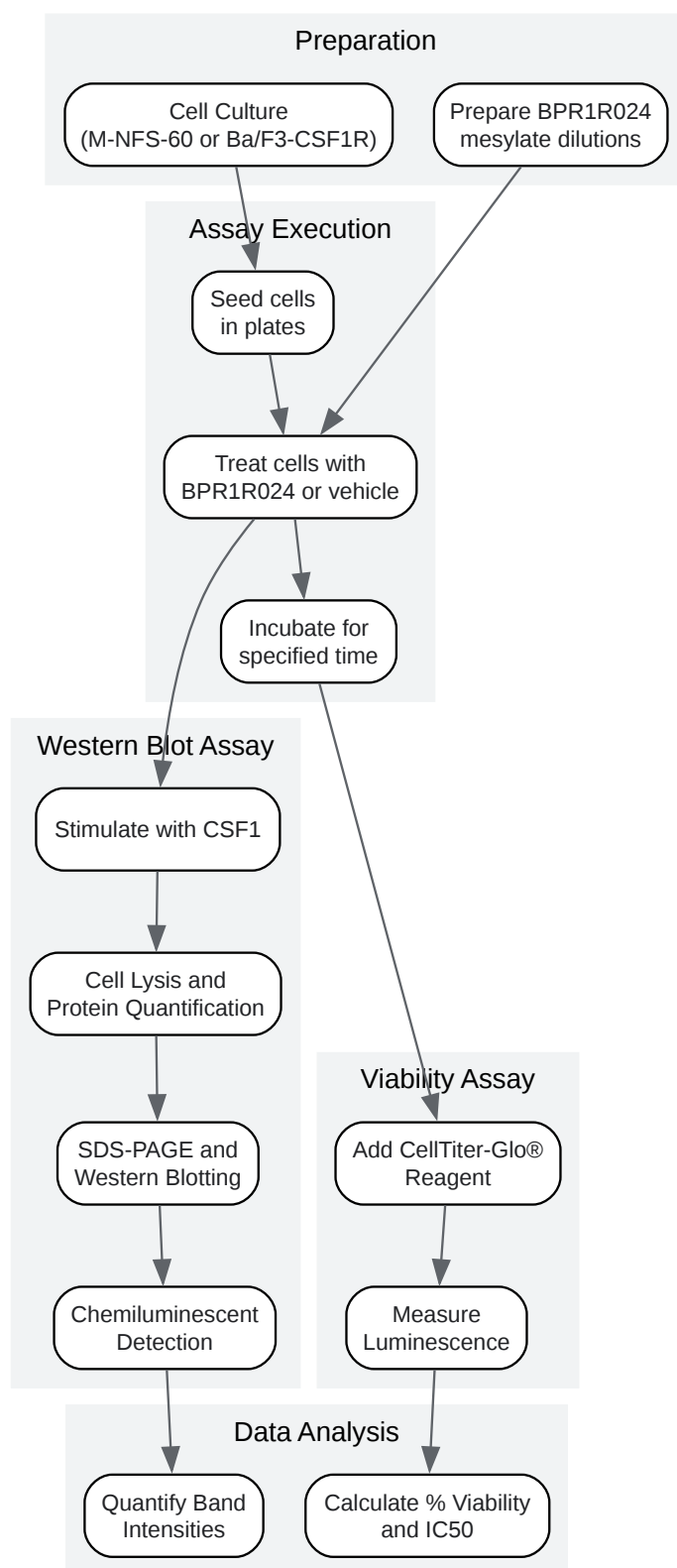
- Ba/F3 cells stably expressing human CSF1R (Ba/F3-CSF1R) or M-NFS-60 cells
- Appropriate cell culture medium and supplements
- Recombinant human or murine CSF1
- **BPR1R024 mesylate**
- DMSO
- 6-well cell culture plates
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R, anti- $\beta$ -actin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

#### Assay Protocol:

- Cell Culture and Treatment:
  - Culture Ba/F3-CSF1R or M-NFS-60 cells to 70-80% confluency.
  - Starve the cells in a serum-free medium for 4-6 hours.
  - Pre-treat the cells with various concentrations of **BPR1R024 mesylate** or vehicle control (DMSO) for 1-2 hours.
- CSF1 Stimulation:
  - Stimulate the cells with an appropriate concentration of CSF1 (e.g., 50-100 ng/mL) for 5-10 minutes at 37°C.
- Cell Lysis and Protein Quantification:
  - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
  - Scrape the cells and collect the lysate.
  - Centrifuge the lysate to pellet cell debris and collect the supernatant.
  - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
  - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against phospho-CSF1R overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis:
  - Strip the membrane and re-probe with antibodies against total CSF1R and a loading control (e.g.,  $\beta$ -actin).
  - Quantify the band intensities and normalize the phosphorylated CSF1R signal to the total CSF1R and loading control signals.
  - Compare the levels of phosphorylated CSF1R in treated cells to the vehicle control to determine the inhibitory effect of **BPR1R024 mesylate**.

## Experimental Workflow Diagram



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